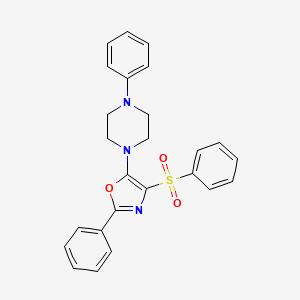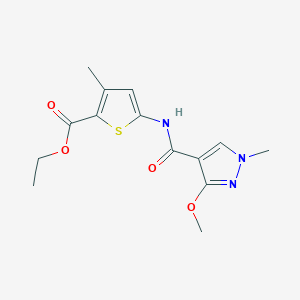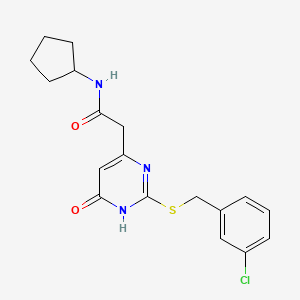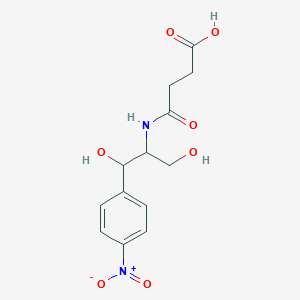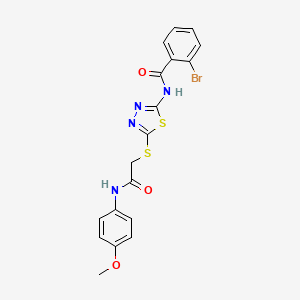![molecular formula C25H20N2O4 B2410099 3-benzyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892420-37-0](/img/structure/B2410099.png)
3-benzyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the benzofuro[3,2-d]pyrimidine family, which has been explored for their biological activities.
Applications De Recherche Scientifique
Heterocyclic Compounds in Scientific Research
Heterocyclic compounds play a crucial role in medicinal chemistry and drug development. They form the backbone of a significant number of drugs and are central to the development of new therapeutic agents.
Novel Synthesis Methods
Research has focused on developing novel synthesis methods for heterocyclic compounds, indicating their importance in pharmaceutical chemistry. For instance, Osyanin et al. (2014) described a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are important for their antibacterial and fungicidal activity, as well as their potential as neuropeptide S receptor antagonists and antiallergic properties (Osyanin et al., 2014). These findings highlight the ongoing efforts to expand the library of heterocyclic compounds through innovative synthetic pathways.
Potential for Anti-Inflammatory and Analgesic Agents
Another area of research involves the synthesis of novel compounds for anti-inflammatory and analgesic purposes. For example, Abu‐Hashem et al. (2020) synthesized new compounds with potential cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. Their work illustrates the therapeutic potential of heterocyclic compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).
Applications in Nonlinear Optical Materials
Heterocyclic compounds have also been studied for their third-order nonlinear optical properties. Shettigar et al. (2009) investigated two novel styryl dyes with significant potential for nonlinear optical device applications due to their two-photon absorption phenomenon (Shettigar et al., 2009). This research points to the versatility of heterocyclic compounds beyond pharmaceuticals, showing their utility in materials science.
Fluorescence and Quantum Chemical Studies
Research into the fluorescence properties and computational analysis of heterocyclic compounds has also been conducted, demonstrating their potential in creating new fluorescent materials for various applications. Yokota et al. (2012) synthesized fluorescent compounds with strong solid-state fluorescence, highlighting the importance of these materials in scientific and industrial applications (Yokota et al., 2012).
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s interaction with these targets plays a crucial role in its mechanism of action .
Mode of Action
The compound interacts with its targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are currently under investigation .
Biochemical Pathways
The compound affects certain biochemical pathways, leading to downstream effects. The specific pathways affected by the compound and the nature of these effects are subjects of ongoing research .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound influence its bioavailability. These properties are crucial for understanding the compound’s pharmacokinetics .
Result of Action
The compound’s action results in molecular and cellular effects. These effects are determined by the compound’s interaction with its targets and its influence on biochemical pathways .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. These factors include pH, temperature, and the presence of other molecules .
Propriétés
IUPAC Name |
3-benzyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-30-19-11-7-10-18(14-19)16-26-22-20-12-5-6-13-21(20)31-23(22)24(28)27(25(26)29)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRRUIWACFEUMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-oxo-3H-benzimidazol-1-yl)propyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2410017.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2410018.png)
![propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2410019.png)
![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-nitrobenzamide](/img/structure/B2410021.png)
![Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride](/img/structure/B2410022.png)
